molecular formula C6H18Br2N6O2S2 B8192579 2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide

2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide

Cat. No.: B8192579
M. Wt: 430.2 g/mol
InChI Key: GVRKJKAIRNTQQX-UHFFFAOYSA-N
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Description

2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide is a water-soluble, sulfhydryl active agent. It is primarily used in research settings and is known for its reactivity with sulfhydryl groups. The compound has the molecular formula C₆H₁₈Br₂N₆O₂S₂ and a molecular weight of 430.18 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide typically involves the reaction of guanidine derivatives with ethanethiosulfonate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide has several applications in scientific research:

    Chemistry: It is used as a reagent for modifying sulfhydryl groups in proteins and other biomolecules.

    Biology: The compound is employed in studies involving enzyme activity and protein structure due to its ability to react with cysteine residues.

    Medicine: It is used in the development of diagnostic assays and therapeutic agents targeting sulfhydryl-containing biomolecules.

    Industry: The compound finds applications in the synthesis of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide involves its reactivity with sulfhydryl groups. The compound forms covalent bonds with thiol groups in proteins and other biomolecules, leading to the modification of their structure and function. This reactivity is utilized in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide is unique due to its dual guanidino groups, which enhance its reactivity and specificity towards sulfhydryl groups. This makes it particularly useful in applications requiring precise modification of biomolecules .

Properties

IUPAC Name

2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N6O2S2.2BrH/c7-5(8)11-1-3-15-16(13,14)4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRKJKAIRNTQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSS(=O)(=O)CCN=C(N)N)N=C(N)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Br2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide
Reactant of Route 2
2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide
Reactant of Route 3
2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide
Reactant of Route 4
2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide
Reactant of Route 5
2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide
Reactant of Route 6
2-Guanidinoethyl 2-Guanidinoethanethiosulfonate, Dihydrobromide

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